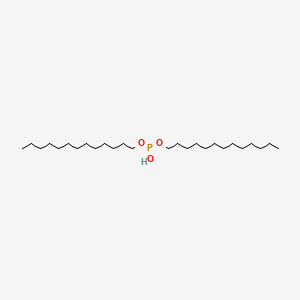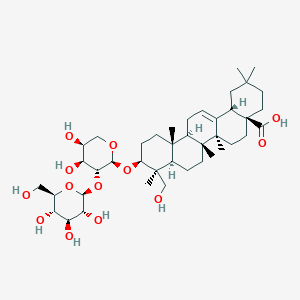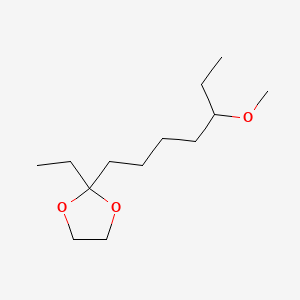
1,1-Dimethyl-1-germacyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1-germacyclobutane is an organogermanium compound with the molecular formula C₅H₁₂Ge It is a cyclic compound featuring a germanium atom in a four-membered ring structure, substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1-germacyclobutane can be synthesized through the cyclization of dimethylchlorogermane. The reaction typically involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with dimethylchlorogermane to form the desired germacyclobutane compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1-germacyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can yield germyl derivatives.
Substitution: The germanium atom in the ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Germanium dioxide and other oxidized germanium compounds.
Reduction: Germyl derivatives.
Substitution: Substituted germacyclobutanes with various functional groups.
Scientific Research Applications
1,1-Dimethyl-1-germacyclobutane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-1-germacyclobutane involves its interaction with various molecular targets, depending on the specific reaction or application. In oxidation reactions, the germanium atom undergoes changes in oxidation state, leading to the formation of germanium dioxide. In substitution reactions, the germanium atom acts as a nucleophilic center, facilitating the replacement of substituents.
Comparison with Similar Compounds
Similar Compounds
Germacyclobutane: Lacks the two methyl groups present in 1,1-dimethyl-1-germacyclobutane.
Dimethylgermetane: Another organogermanium compound with a different ring structure.
Diallylgermetane: Contains allyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and properties. This makes it distinct from other germacyclobutanes and germetanes, providing unique opportunities for research and application in various fields .
Properties
CAS No. |
21961-74-0 |
|---|---|
Molecular Formula |
C5H12Ge |
Molecular Weight |
144.78 g/mol |
IUPAC Name |
1,1-dimethylgermetane |
InChI |
InChI=1S/C5H12Ge/c1-6(2)4-3-5-6/h3-5H2,1-2H3 |
InChI Key |
WLAOGJGZGDESEM-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(CCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
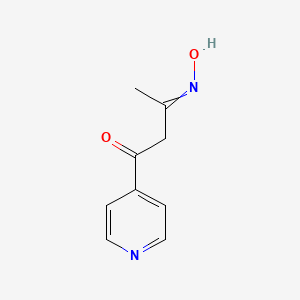
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)
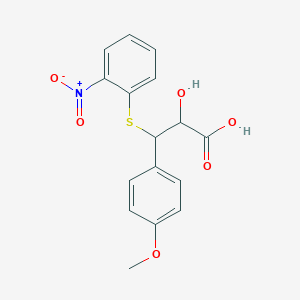
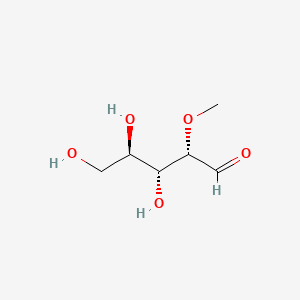


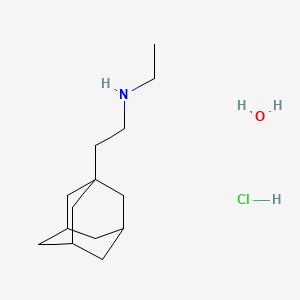
![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
